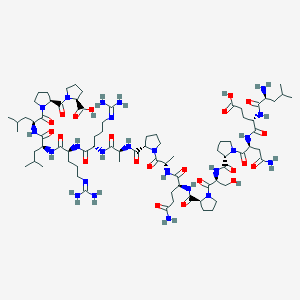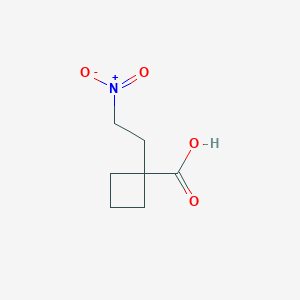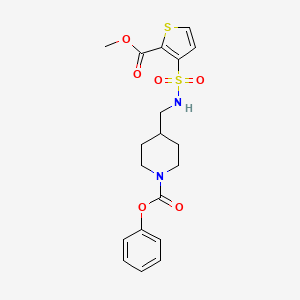
(4-(1H-imidazol-1-yl)pyridin-2-yl)(4-phenethylpiperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4-(1H-imidazol-1-yl)pyridin-2-yl)(4-phenethylpiperazin-1-yl)methanone is a complex organic molecule that features both imidazole and piperazine moieties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while piperazine is a six-membered ring with two nitrogen atoms at opposite positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-imidazol-1-yl)pyridin-2-yl)(4-phenethylpiperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the imidazole and piperazine intermediates. The piperazine derivative can be prepared by reacting phenethylamine with piperazine under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to enhance the reaction rate. Purification steps such as recrystallization or chromatography are often employed to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(4-(1H-imidazol-1-yl)pyridin-2-yl)(4-phenethylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the imidazole and piperazine rings can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the methanone moiety can produce alcohol derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-(1H-imidazol-1-yl)pyridin-2-yl)(4-phenethylpiperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a ligand for various biological targets, including enzymes and receptors. Its imidazole and piperazine moieties are known to interact with biological macromolecules, making it a candidate for drug development .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise as an antimicrobial, anti-inflammatory, and anticancer agent in preclinical studies .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for use in various applications, including catalysis and material science .
Mécanisme D'action
The mechanism of action of (4-(1H-imidazol-1-yl)pyridin-2-yl)(4-phenethylpiperazin-1-yl)methanone involves its interaction with specific molecular targets in the body. The imidazole moiety can bind to metal ions and enzymes, inhibiting their activity. The piperazine moiety can interact with receptors in the central nervous system, modulating their function . These interactions can lead to various biological effects, including antimicrobial, anti-inflammatory, and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole derivatives: Compounds like metronidazole and clotrimazole share the imidazole ring and exhibit antimicrobial properties.
Piperazine derivatives: Compounds like piperazine citrate and fluphenazine contain the piperazine ring and are used as anthelmintic and antipsychotic agents, respectively.
Uniqueness
(4-(1H-imidazol-1-yl)pyridin-2-yl)(4-phenethylpiperazin-1-yl)methanone is unique due to its combination of imidazole and piperazine moieties, which confer a broad range of biological activities. This dual functionality makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Propriétés
IUPAC Name |
(4-imidazol-1-ylpyridin-2-yl)-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c27-21(20-16-19(6-8-23-20)26-11-9-22-17-26)25-14-12-24(13-15-25)10-7-18-4-2-1-3-5-18/h1-6,8-9,11,16-17H,7,10,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSPAHAPWSXEOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)C3=NC=CC(=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 3-(6-butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2763616.png)



![tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate oxalate(2:1)](/img/new.no-structure.jpg)

![1-[2-(2,4-dichlorophenoxy)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2763625.png)
![N-(4-nitrophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2763626.png)

![6-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2763630.png)


![4-{4-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B2763636.png)
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2763638.png)
